Diethyl pyridine-2,5-dicarboxylate
Overview
Description
Diethyl pyridine-2,5-dicarboxylate is an organic compound with the molecular formula C11H13NO4. It is a derivative of pyridine, where two carboxylate groups are esterified with ethyl groups at the 2 and 5 positions of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl pyridine-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of pyridine-2,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl ester groups, leading to the formation of pyridine-2,5-dicarboxylic acid.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Pyridine-2,5-dicarboxylic acid.
Reduction: Pyridine-2,5-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl pyridine-2,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and coordination complexes.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It has been investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which diethyl pyridine-2,5-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic conversion to an active form that interacts with specific molecular targets. The pathways involved can include enzymatic hydrolysis of the ester groups, followed by interaction with target proteins or receptors.
Comparison with Similar Compounds
Dimethyl pyridine-2,5-dicarboxylate: Similar in structure but with methyl ester groups instead of ethyl.
Diethyl pyridine-2,6-dicarboxylate: Differing in the position of the carboxylate groups on the pyridine ring.
Pyridine-2,5-dicarboxylic acid: The non-esterified form of the compound.
Uniqueness: Diethyl pyridine-2,5-dicarboxylate is unique due to its specific esterification pattern, which can influence its reactivity and solubility. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of specific coordination complexes or as intermediates in pharmaceutical development.
Properties
IUPAC Name |
diethyl pyridine-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-9(12-7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWHZBUQWEDLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291953 | |
Record name | Diethyl 2,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5552-44-3 | |
Record name | 5552-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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